molecular formula C16H15N3O2S B5050145 N-(2,5-dimethylphenyl)-2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)acetamide

N-(2,5-dimethylphenyl)-2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B5050145
M. Wt: 313.4 g/mol
InChI Key: FZZBNDZQQFDOLT-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-5-6-11(2)12(8-10)17-15(20)9-14-18-16(21-19-14)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZBNDZQQFDOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=NOC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Acylation: The oxadiazole intermediate is then acylated with 2,5-dimethylphenyl acetic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or the acetamide group, potentially leading to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) could facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

    Materials Science: The compound could be used in the design of organic semiconductors, light-emitting diodes (LEDs), or other electronic materials.

    Agrochemicals: It might serve as a lead compound for the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)acetamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
  • N-(2,5-dimethylphenyl)-2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)acetamide
  • N-(2,5-dimethylphenyl)-2-(5-furan-2-yl-1,2,4-oxadiazol-3-yl)acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness could translate to different biological activities or material properties, making it a valuable compound for further research and development.

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